6-Iodoquinazolin-4-one

Anticancer Cytotoxicity DHFR inhibition

6-Iodoquinazolin-4-one is a halogenated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of an iodine atom at the 6-position confers unique reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient derivatization for structure–activity relationship (SAR) studies.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 16064-08-7
Cat. No. B131393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoquinazolin-4-one
CAS16064-08-7
Synonyms6-Iodo-4(3H)-quinazolinone;  6-Iodo-4(1H)-quinazolinone;  6-Iodo-4-quinazolinol;  6-Iodo-1H-quinazolin-4-one;  6-Iodo-3,4-dihydroquinazolin-4-one;  6-Iodo-3H-quinazolin-4-one;  6-Iodo-4(3H)-quinazolinone;  6-Iodo-4-quinazolone;  6-Iodoquinazolin-4-ol; 
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)N=CN2
InChIInChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
InChIKeyPUGXMZKDRVGIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoquinazolin-4-one (CAS 16064-08-7): Essential Building Block for Targeted Anticancer Agents and Cross-Coupling Chemistry


6-Iodoquinazolin-4-one is a halogenated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The presence of an iodine atom at the 6-position confers unique reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient derivatization for structure–activity relationship (SAR) studies [2]. This compound is a key precursor in the synthesis of the FDA-approved dual EGFR/HER2 inhibitor Lapatinib [3], and its derivatives have been extensively explored as anticancer agents targeting EGFR, VEGFR-2, and DHFR [4].

Why 6-Iodoquinazolin-4-one Cannot Be Replaced by Other 6-Haloquinazolin-4-one Analogs in Critical Synthetic Pathways


While 6-chloro- and 6-bromoquinazolin-4-ones are commercially available, their substitution for 6-iodoquinazolin-4-one often results in synthetic failure or significant yield reduction in key cross-coupling steps. The carbon–iodine bond exhibits superior reactivity in palladium-catalyzed Suzuki–Miyaura and Sonogashira couplings compared to the corresponding bromo or chloro analogs [1]. Specifically, 6-bromoquinazolin-4-one derivatives require harsher Buchwald–Hartwig conditions with Pd(OAc)₂/Xantphos systems for amination [2], whereas the iodo analog participates in mild SNAr reactions [3]. Furthermore, the established five-step Lapatinib synthesis is optimized around the 6-iodo intermediate; substitution with a bromo or chloro analog would necessitate complete process revalidation and may compromise the reported 48% overall yield [4].

Head-to-Head Performance Data: Quantifying 6-Iodoquinazolin-4-one's Differentiation


Superior Cytotoxicity of 6-Iodo-2-methylquinazolin-4-one Derivatives vs. Paclitaxel in Human Cancer Cell Lines

6-Iodo-2-methylquinazolin-4-one derivatives demonstrate comparable or superior in vitro cytotoxicity to the standard chemotherapeutic agent paclitaxel across multiple human cancer cell lines [1]. The derivative 3d exhibited an IC₅₀ of 10 μM against cervical cancer HeLa cells, while derivatives 3e and 3h showed IC₅₀ values of 12 and 22 μM, respectively, against glioblastoma multiforme T98G [1].

Anticancer Cytotoxicity DHFR inhibition

High-Yield Industrial Synthesis of 6-Iodoquinazolin-4-one: An 86.1% Process for Pharmaceutical Manufacturing

A patent method describes the synthesis of 6-iodoquinazolin-4-one from 2-amino-5-iodobenzoic acid and formamide in the presence of acetic acid and a base catalyst, achieving an 86.1% isolated yield at scale (93.5 g) [1]. This contrasts with earlier methods using expensive formamidine acetate that suffered from lower efficiency [2].

Process chemistry Synthesis Scale-up

Critical Intermediate in Lapatinib Synthesis: Unmatched Role in an FDA-Approved Dual Kinase Inhibitor

6-Iodoquinazolin-4-one is the essential synthetic precursor to Lapatinib (Tykerb®), an FDA-approved dual EGFR/HER2 inhibitor for HER2-positive breast cancer [1]. The established five-step process converts 6-iodoquinazolin-4-one to Lapatinib in 48% overall yield via chlorination (88% yield) and subsequent coupling steps [2].

Pharmaceutical intermediate Kinase inhibitor Lapatinib

Enhanced Reactivity in Suzuki–Miyaura Cross-Coupling: Iodo > Bromo > Chloro

The C–I bond in 6-iodoquinazolin-4-one participates in Suzuki–Miyaura cross-couplings under mild conditions (80–100°C, 0.5–1 mol% Pd(PPh₃)₄) [1], whereas 6-bromoquinazolin-4-one often requires harsher conditions or specialized ligands (e.g., Pd(OAc)₂/Xantphos) for effective coupling [2]. This class-level reactivity trend (I > Br > Cl) is well-established in palladium catalysis [3].

Cross-coupling Suzuki-Miyaura Reactivity

Dual EGFR/VEGFR-2 Inhibition by 6-Iodoquinazoline Derivatives: Potent Nanomolar Activity

Derivatives of 6-iodoquinazolin-4-one exhibit dual inhibition of EGFR and VEGFR-2 kinases, with IC₅₀ values in the low micromolar range against cancer cell lines and nanomolar binding affinity to the kinase domains [1]. Compound 17 showed IC₅₀ values of 5.25, 5.55, 6.15, and 5.11 μM against HepG2, MCF-7, HCT116, and A549 cells, respectively, with low toxicity toward normal VERO cells (IC₅₀ = 43.44–52.11 μM) [1].

EGFR inhibitor VEGFR-2 inhibitor Kinase inhibition

Strategic Procurement and Application Scenarios for 6-Iodoquinazolin-4-one


Synthesis of Lapatinib and Related Dual EGFR/HER2 Inhibitors

6-Iodoquinazolin-4-one is the designated intermediate for Lapatinib (Tykerb®) production [1]. Pharmaceutical manufacturers and CROs engaged in the development or production of Lapatinib generic formulations must source this specific intermediate to maintain process fidelity and regulatory compliance [2].

Medicinal Chemistry: Lead Optimization of Kinase Inhibitors

The 6-iodo handle enables rapid diversification via Suzuki–Miyaura cross-coupling under mild conditions [3]. This makes 6-iodoquinazolin-4-one an ideal core for generating focused libraries targeting EGFR, VEGFR-2, and DHFR, as demonstrated by recent studies achieving nanomolar to low micromolar cellular potency [4].

Process Chemistry: Cost-Effective Scale-Up of Iodoquinazoline Intermediates

The patented acetic acid/base-catalyzed method provides a reliable, high-yielding (86.1%) route to 6-iodoquinazolin-4-one from inexpensive 2-amino-5-iodobenzoic acid and formamide [5]. This process is suitable for multi-kilogram campaigns and reduces overall manufacturing costs.

Chemical Biology: Development of Chemical Probes for Epigenetic Targets

The quinazolin-4-one scaffold is a privileged structure for modulating diverse biological targets. 6-Iodoquinazolin-4-one serves as a versatile entry point for installing biotin tags, fluorescent reporters, or photoaffinity labels via the reactive C–I bond, facilitating target identification and validation studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodoquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.